molecular formula C18H18N2O4S B509932 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 437624-14-1

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B509932
CAS No.: 437624-14-1
M. Wt: 358.4g/mol
InChI Key: RTWWELUTBHUUEK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring system, which is known for its diverse biological activities. The presence of the isopropylphenyl group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available precursors One common method includes the cyclization of o-aminobenzenesulfonamide with acetic anhydride to form the benzisothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring and the isopropylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The isopropylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide lies in the presence of the isopropylphenyl group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s stability, solubility, and binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide , known for its diverse biological activities, is a derivative of benzisothiazole. This article explores its chemical properties, biological activities, and potential therapeutic applications based on available research.

  • Molecular Formula : C₁₀H₁₁N₃O₄S
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 30763-03-2
  • Structure :
SMILES NC(=O)CN1C(=O)c2ccccc2S1(=O)=O\text{SMILES }NC(=O)CN1C(=O)c2ccccc2S1(=O)=O

The compound features a benzisothiazole core that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For instance:

  • Staphylococcus aureus and Escherichia coli were notably inhibited by derivatives of this compound .

Analgesic and Anti-inflammatory Effects

The compound is categorized under non-steroidal anti-inflammatory drugs (NSAIDs). It has shown promising results in reducing pain and inflammation in preclinical models:

  • A study indicated that the compound reduced paw edema in rats, highlighting its analgesic potential .

Anticancer Properties

Emerging studies have suggested that benzisothiazole derivatives possess anticancer activity. The compound has been investigated for its ability to induce apoptosis in cancer cell lines:

  • In vitro studies revealed that it could inhibit the proliferation of various cancer cells, including breast and colon cancer cells .

Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Analgesic EffectsReduced paw edema in rats
Anticancer ActivityInduced apoptosis in breast cancer cells

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds are known to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Apoptosis Induction : The mechanism behind its anticancer effects involves the activation of caspases and the mitochondrial pathway of apoptosis .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12(2)13-7-9-14(10-8-13)19-17(21)11-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-10,12H,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWWELUTBHUUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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